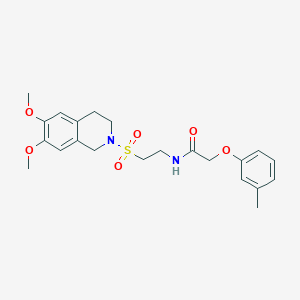

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-16-5-4-6-19(11-16)30-15-22(25)23-8-10-31(26,27)24-9-7-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-6,11-13H,7-10,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUHOPQYHGNSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide typically involves a multi-step process:

Synthesis of the Dihydroisoquinoline Intermediate: : Starting with 6,7-dimethoxyisoquinoline, reduction conditions (e.g., hydrogenation or use of reducing agents like sodium borohydride) are employed to yield the corresponding dihydroisoquinoline derivative.

Sulfonylation: : The dihydroisoquinoline is then subjected to sulfonylation, introducing the sulfonyl group through the use of sulfonyl chloride and a base like triethylamine.

Coupling with Tolyl Acetate: : The final step involves the coupling of the sulfonyl-dihydroisoquinoline intermediate with m-tolyloxy acetamide under conditions such as those facilitated by a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the process is scaled up with optimizations in reaction conditions, such as improved solvent systems for better yields and enhanced purification steps like crystallization or chromatography. Automation and continuous flow processes may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound's aromatic and aliphatic components can undergo oxidation reactions using agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: : Reduction reactions can be performed on the sulfonyl and isoquinoline groups using agents such as lithium aluminum hydride.

Substitution: : Nucleophilic and electrophilic substitution reactions may occur at the aromatic rings and acetamide functionalities.

Common Reagents and Conditions

Oxidation: : PCC, KMnO4, Na2Cr2O7

Reduction: : LiAlH4, NaBH4

Substitution: : Halogens, organometallics, and other electrophiles/nucleophiles

Major Products

Oxidation: : Depending on the site of oxidation, products may include ketones, carboxylic acids, or quinones.

Reduction: : Amine derivatives and alcohols can be formed.

Substitution: : Various substituted isoquinolines and acetamides with differing functionalities.

Scientific Research Applications

Chemistry: : Serving as an intermediate in organic synthesis and a ligand in coordination chemistry.

Biology: : Studied for its activity in enzyme inhibition and potential as a biochemical probe.

Medicine: : Research into its pharmacological effects as a potential therapeutic agent, particularly in neurological disorders.

Industry: : Applications in the development of new materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound’s biological activity is attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism may involve:

Binding to enzyme active sites: , thereby inhibiting catalytic activity.

Interacting with receptor sites: on cellular membranes, modulating signal transduction pathways.

Disruption of protein-protein interactions: , influencing cellular processes.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Properties

Key Observations:

- Lipophilicity : The target compound’s predicted logP (~2.5) is lower than Compound 30 (~3.1), likely due to the polar sulfonyl group, which may enhance tissue penetration compared to purely aromatic analogs.

- Biological Activity: Compound 30’s orexin-1 antagonism (IC₅₀: 12 nM) highlights the pharmacological relevance of the dihydroisoquinoline core . The target compound’s m-tolyloxy group may modulate selectivity for related receptors. Compound 9b’s antifungal activity (MIC: 8 µg/mL) demonstrates the versatility of acetamide derivatives in diverse therapeutic areas .

Substituent Impact on Function

- Sulfonylethyl vs.

- m-Tolyloxy vs. Cyanophenyl: The electron-donating methyl group in m-tolyloxy (target) versus the electron-withdrawing cyano group in WAY-351873 could alter binding affinities to enzymes or receptors, as seen in structure-activity relationship (SAR) studies of kinase inhibitors .

- 6,7-Dimethoxy Substitution : This motif is critical for receptor binding in orexin antagonists () and may similarly anchor the target compound to hydrophobic pockets in biological targets .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Isoquinoline moiety : The 6,7-dimethoxy-3,4-dihydroisoquinoline provides a scaffold known for various biological activities.

- Sulfonyl group : Enhances solubility and may influence receptor interactions.

- Tolyloxy group : Potentially contributes to the compound's pharmacokinetic properties.

Molecular Formula : C₁₈H₂₃N₃O₅S

Molecular Weight : 385.45 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, particularly receptors involved in neurotransmission and metabolic regulation:

- Orexin Receptor Antagonism : Studies have shown that derivatives of the isoquinoline structure can act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This suggests potential applications in treating sleep disorders and obesity.

- Antimicrobial Activity : The compound's structural features may confer activity against certain pathogens. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs) .

Biological Activity Data

Case Study 1: Orexin Receptor Modulation

In a study assessing orexin receptor antagonists, this compound was tested alongside other derivatives. The results indicated that this compound selectively inhibited orexin receptors, leading to decreased food intake in animal models. This suggests its potential utility in obesity management.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of isoquinoline derivatives found that this compound exhibited potent activity against resistant strains of Mycobacterium tuberculosis. The research highlighted the compound's ability to penetrate bacterial membranes effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.